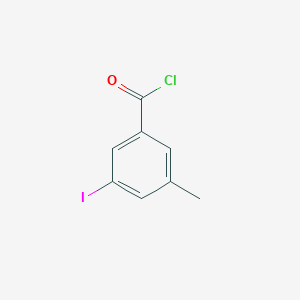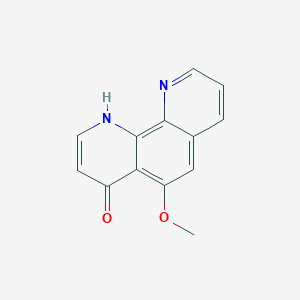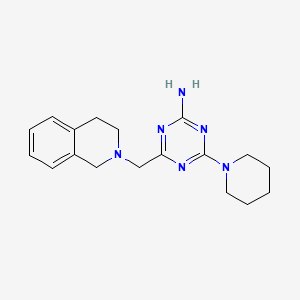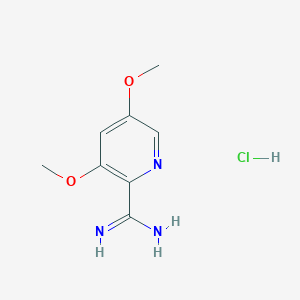
3,5-Dimethoxypicolinimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethoxypicolinimidamide hydrochloride is a chemical compound with the molecular formula C8H12ClN3. Its standard purity is 97% . This compound belongs to the class of imidazoles, which are important heterocyclic structures found in various functional molecules. Imidazoles have diverse applications, ranging from pharmaceuticals and agrochemicals to materials science and catalysis .
Preparation Methods
Synthetic Routes:: One method for synthesizing 3,5-Dimethoxypicolinimidamide hydrochloride involves cyclization of amido-nitriles. Researchers have reported a protocol where amido-nitriles react to form disubstituted imidazoles. The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. The resulting 2,4-disubstituted NH-imidazoles exhibit varying yields depending on the coupling partners .
Chemical Reactions Analysis
3,5-Dimethoxypicolinimidamide hydrochloride can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions may include derivatives with modified substituents on the imidazole ring.
Scientific Research Applications
Chemistry::
- As a building block: Researchers use 3,5-Dimethoxypicolinimidamide hydrochloride as a precursor in the synthesis of more complex molecules.
- Coordination chemistry: It can serve as a ligand in coordination complexes.
- Biological studies: Researchers investigate its interactions with enzymes, receptors, or other biological targets.
- Medicinal chemistry: It may be explored for potential drug development due to its structural features.
- Materials science: Its derivatives could find applications in functional materials, such as sensors or catalysts.
Mechanism of Action
The specific mechanism by which 3,5-Dimethoxypicolinimidamide hydrochloride exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While detailed comparisons with similar compounds are not provided here, it’s essential to explore related imidazoles and highlight the uniqueness of 3,5-Dimethoxypicolinimidamide hydrochloride.
Remember that this compound’s applications and properties may continue to evolve as scientific research progresses
Properties
Molecular Formula |
C8H12ClN3O2 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
3,5-dimethoxypyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-12-5-3-6(13-2)7(8(9)10)11-4-5;/h3-4H,1-2H3,(H3,9,10);1H |
InChI Key |
XPMSRBSWYZMHPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)C(=N)N)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13142563.png)
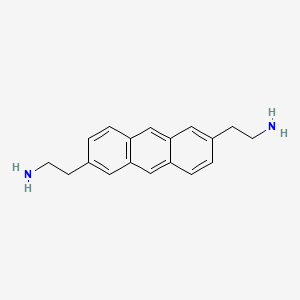
![2-(Dibenzo[b,d]selenophen-4-yl)pyridine](/img/structure/B13142569.png)
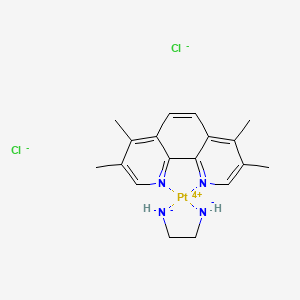
![6-[Bis(acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13142586.png)
![1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine;tetrafluoroborate](/img/structure/B13142594.png)
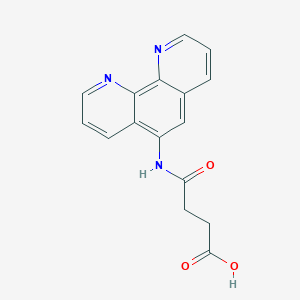

![[4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol](/img/structure/B13142607.png)

![4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13142622.png)
